Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
Description
Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is a triazine derivative characterized by a 1,2,4-triazine core substituted with a phenyl group at position 3, a 4-fluorophenylsulfanyl group at position 5, and an ethyl ester at position 4. The compound’s structure combines aromatic and heterocyclic elements, with the fluorine atom on the phenylsulfanyl moiety likely influencing electronic properties and intermolecular interactions. Triazine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and capacity for structural modification .
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c1-2-24-18(23)15-17(25-14-10-8-13(19)9-11-14)20-16(22-21-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZUKNHBYRLJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Phenyl and Fluorophenyl Groups: The phenyl and fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions, where the triazine ring is reacted with phenyl and fluorophenyl halides in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate, highlighting differences in substituents, physicochemical properties, and biological relevance:
Structural and Electronic Differences
- Fluorine vs. Halogens (Cl, Br): The 4-fluorophenylsulfanyl group in the target compound offers reduced steric bulk compared to chlorine or bromine.
- Methyl vs. Phenyl at Position 3: Substituting position 3 with a 4-methylphenyl group (as in ) increases steric hindrance, which may reduce binding affinity in biological systems compared to the unsubstituted phenyl group .
- Sulfanyl vs. Phenoxy: Replacing the sulfanyl group with phenoxy (e.g., ) introduces oxygen-based hydrogen-bonding capacity, altering solubility and target interactions .
Crystallographic and Physicochemical Data
- Fluorophenyl-substituted triazines (e.g., ) exhibit near-planar conformations with perpendicular fluorophenyl groups, influencing crystal packing and melting points.
- Predicted boiling points (e.g., 518.4°C for the 2,5-dimethylphenyl analog) highlight the role of substituents in thermal stability .
Biological Activity
Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound belongs to the triazine family, characterized by the presence of a triazine ring and various substituents that influence its biological activity. The specific configuration of the ethyl ester and the fluorophenyl sulfanyl group plays a crucial role in its pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds with triazine structures exhibit significant anticancer activity. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, in vitro assays demonstrated that this compound effectively induces apoptosis in human cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 10 | Mitochondrial dysfunction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 64 µg/mL | Inhibition of metabolic pathways |
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for inhibiting certain kinases involved in cancer progression. The structure-activity relationship (SAR) studies suggest that the fluorinated phenyl group enhances binding affinity to target enzymes.
Case Studies
A notable case study involved the use of this compound in combination therapy for treating resistant cancer types. When administered alongside established chemotherapeutics, it demonstrated synergistic effects, leading to improved outcomes in animal models.
Case Study Summary:
- Objective: Evaluate the efficacy of this compound in combination with doxorubicin.
- Findings: The combination significantly reduced tumor volume compared to monotherapy with doxorubicin alone.
Q & A
Basic: What are the common synthetic routes for Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate?
Methodological Answer:
The synthesis typically involves nucleophilic substitution of a halogenated triazine precursor. For example, ethyl 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate reacts with 4-fluorobenzenethiol under basic conditions (e.g., NaH in DMF) to replace the chloro group with the sulfanyl moiety. Purification via column chromatography (hexane/ethyl acetate gradient) yields the final product. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of triazine to thiol) and temperature (room temperature, 12–24 hours) to minimize side products like disulfides or over-substitution .
Basic: What spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) confirm phenyl and fluorophenyl groups. The ethyl ester appears as a triplet (δ 1.3–1.4 ppm) and quartet (δ 4.3–4.5 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (ester, ~1700 cm⁻¹) and C-S (sulfanyl, ~650 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]+) at m/z 384.1 (calculated for C₁₈H₁₄FN₃O₂S). Discrepancies in fragmentation patterns can identify impurities .
Advanced: How can conflicting crystallographic data be resolved during structural determination?
Methodological Answer:
Conflicts arise from disordered atoms, twinning, or poor data resolution. Use:
- SHELXL ( ): Refinement with restraints for bond lengths/angles and validation via checkCIF.
- WinGX/ORTEP ( ): Visualization of anisotropic displacement parameters to identify thermal motion artifacts.
- Cremer-Pople puckering parameters ( ): Quantify ring puckering if the triazine deviates from planarity. Cross-validate with DFT calculations for electronic structure alignment .
Advanced: How can reaction yields be optimized for nucleophilic substitutions on the triazine core?
Methodological Answer:
Key factors:
- Solvent : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the thiol.
- Catalysis : Add KI to facilitate halogen displacement via an SNAr mechanism.
- Temperature : Prolonged reaction times (72 hours) at 50–60°C improve yields (e.g., 73% in ). Monitor progress via TLC to terminate at completion .
Basic: What structural features dictate the compound’s reactivity?
Methodological Answer:
- Triazine Core : Electron-deficient due to three nitrogen atoms, making C-5 susceptible to nucleophilic attack.
- 4-Fluorophenyl Sulfanyl Group : The electron-withdrawing fluorine enhances stability of the leaving group (Cl⁻) during substitution.
- Ethyl Ester : Provides steric bulk, influencing regioselectivity in further derivatization .
Advanced: How are computational methods used to predict bioactivity?
Methodological Answer:
- Molecular Docking : Align the compound with target proteins (e.g., enzymes) using AutoDock Vina. The fluorophenyl group’s hydrophobicity may enhance binding to aromatic pockets.
- QSAR Models : Correlate substituent variations (e.g., replacing F with Cl) with bioactivity data from analogs (). Use Gaussian for DFT-derived electronic parameters (HOMO/LUMO) .
Advanced: How is ring puckering analyzed in crystallographic studies?
Methodological Answer:
- Cremer-Pople Parameters ( ): Calculate puckering amplitude (q) and phase angle (φ) for non-planar triazine rings.
- SHELX Refinement : Compare experimental X-ray data (e.g., torsion angles from ) with DFT-optimized geometries to resolve conformational ambiguities .
Basic: How is purity assessed post-synthesis?
Methodological Answer:
- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
- Melting Point : Sharp range (e.g., 145–147°C) indicates homogeneity.
- 1H NMR Integration : Baseline resolution of peaks and absence of extraneous signals .
Advanced: How are substituent effects systematically studied?
Methodological Answer:
- Parallel Synthesis : Prepare analogs with varying substituents (e.g., CF₃, OMe) at the phenyl or fluorophenyl positions.
- SAR Analysis : Test derivatives for bioactivity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ values). demonstrates triazine diversification via phosphoranylidene intermediates .
Advanced: What side reactions occur during synthesis, and how are they mitigated?
Methodological Answer:
- Disulfide Formation : Occurs via oxidation of the thiol. Use inert atmosphere (N₂) and reducing agents (e.g., DTT).
- Ester Hydrolysis : Minimize aqueous conditions; use anhydrous solvents and molecular sieves.
- Byproduct Identification : LC-MS detects intermediates (e.g., triazine oxides), guiding additive optimization (e.g., scavengers like polymer-bound thiophiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
